molecular formula C19H21ClN2O4S B3445887 1-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide

1-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide

Cat. No. B3445887
M. Wt: 408.9 g/mol
InChI Key: OFKQLNWEFGVROA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, specific structural data for “1-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide” is not available in the literature .

Scientific Research Applications

Optogenetics

The compound could potentially be used in the field of optogenetics . Optogenetics is a method that combines genetic and optic approaches to control the electrical activity of excitable cells (neurons and muscle fibers). This method is based on the implementation of specific light-sensitive proteins, which change their conformation under light with a specific wavelength, resulting in ionic currents flowing across the cell membrane .

Nuclear Fission Research

The compound might be involved in nuclear fission research . Fast proton-induced fission of 238U has been investigated from the threshold up to 40 MeV. Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Antimicrobial Applications

The compound could have antimicrobial applications . The multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety are reported here .

Anticancer/Antimalarial Agents

The compound could potentially be used as an anticancer or antimalarial agent . A series of sulfonyl phenols and sulfonyl aryl methyl ethers has revealed that p-methoxyphenyl p-toluenesulfonate is a very selective and effective antimalarial agent which shows pronounced activity against human skin cancer cells .

Synthesis of Alpha-Bromoketones

The compound could be used in the synthesis of alpha-bromoketones . A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone has been reported .

EU Research and Innovation Performance

While not a direct application of the compound, the name “EU-0015402” could potentially be related to the European Union’s research and innovation performance . The EU recorded an 8% increase in its Innovation Output Indicator (IOI) between 2012 and 2022, marking an improvement in innovation output performance .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The mechanism of action for “1-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide” is not documented in the literature .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-26-17-4-2-3-16(13-17)21-19(23)14-9-11-22(12-10-14)27(24,25)18-7-5-15(20)6-8-18/h2-8,13-14H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKQLNWEFGVROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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